![molecular formula C10H7ClN2S B14617494 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- CAS No. 59775-49-4](/img/structure/B14617494.png)
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is refluxed for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Explored for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine, 4-methyl-: Another thiazole derivative with similar antimicrobial properties.
2-Thiazolamine, 4-phenyl-: Known for its potential anticancer activity.
2-Aminothiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- stands out due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other thiazole derivatives. This structural feature contributes to its higher efficacy in antimicrobial and anticancer applications .
Properties
CAS No. |
59775-49-4 |
|---|---|
Molecular Formula |
C10H7ClN2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-7H |
InChI Key |
GESPBYOSRFLVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


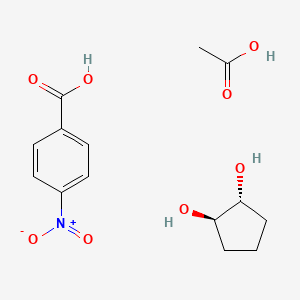
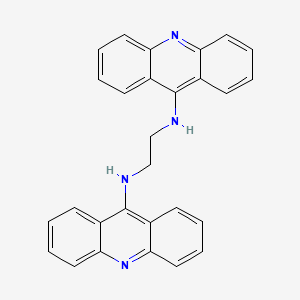
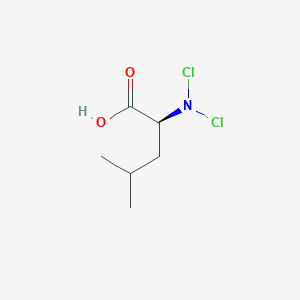
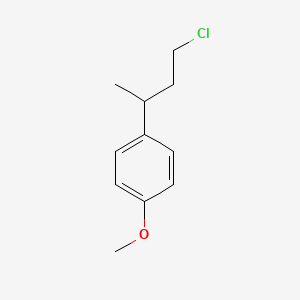

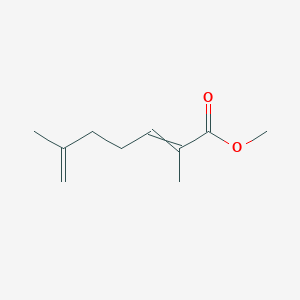
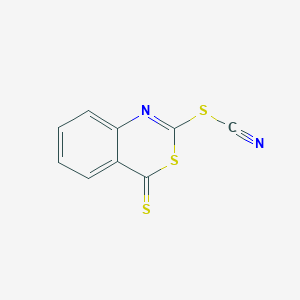
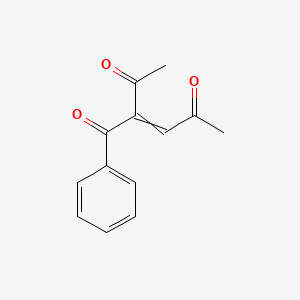

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
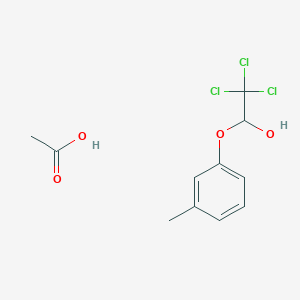

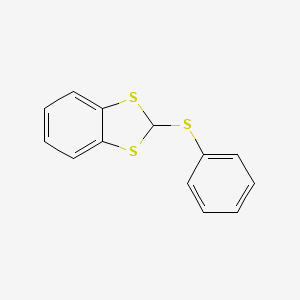
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
